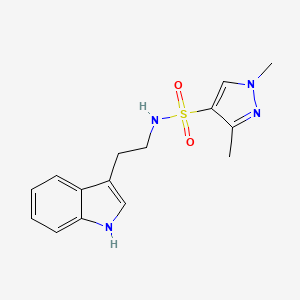

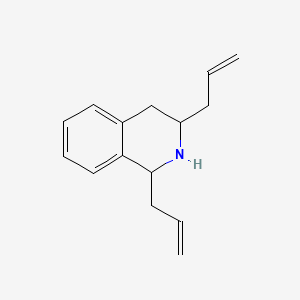

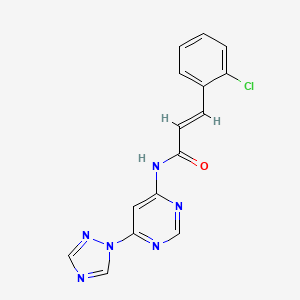

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. The compound has shown promising results in various studies, making it a popular choice for researchers.

科学的研究の応用

Photodynamic Therapy Applications

Research has shown that derivatives of benzenesulfonamide, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit significant potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and evaluated for their potential anticancer activities. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind to DNA and induce apoptosis in human tumor cells, showing that these complexes can effectively cause cell death, primarily through apoptosis. The specific sulfonamide derivative plays a crucial role in determining the interaction type with DNA and the consequent biological activity (González-Álvarez et al., 2013).

Enzyme Inhibition

The synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides have led to the identification of high-affinity inhibitors for kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. These inhibitors have shown effectiveness in vitro and could potentially be used to explore the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Material Science

Benzenesulfonamide derivatives have also been investigated in material science, particularly for their photochromic properties. For example, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized. These materials exhibit trans–cis isomerization of the side chain azobenzene fragments upon illumination, demonstrating potential for applications in smart materials and optical devices (Ortyl, Janik, & Kucharski, 2002).

特性

IUPAC Name |

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S2/c1-8-11(21-9(2)18-8)7-17-22(19,20)12-6-4-3-5-10(12)13(14,15)16/h3-6,17H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZKNLHQNQCWRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,4-dimethylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2364891.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)